Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a complex organic compound with significant implications in chemical and pharmaceutical research. Its unique bicyclic structure, characterized by the presence of a tert-butyl group and a trifluoromethyl substituent, contributes to its distinctive chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately 302.72 g/mol .
This compound is classified under organic compounds, particularly those containing nitrogen and fluorine functionalities. It is often utilized in various research applications due to its reactivity and potential biological activity. The compound is cataloged under CAS number 1235439-95-8, indicating its recognition in chemical databases and literature .
The synthesis of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves several steps that may vary based on the desired scale of production. Common methods include:
In industrial contexts, batch or continuous flow processes may be employed to optimize production efficiency .
The molecular structure of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is defined by its unique bicyclic arrangement, which includes:
The SMILES representation for this compound is CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F, which encodes the specific arrangement of atoms in the molecule .
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride primarily involves:
This modulation capacity makes it a valuable candidate for pharmacological research aimed at developing therapeutic agents .
Key physical and chemical properties of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride include:
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride has numerous applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3